Cas no 288086-98-6 ((R)-1-Boc-2-[Methoxy(Methyl)carbaMoyl]pyrrolidine)
(R)-1-Boc-2-[Methoxy(Methyl)carbaMoyl]pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- (R)-1-Boc-2-[Methoxy(Methyl)carbaMoyl]pyrrolidine
- (R)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
- (R)-TERT-BUTYL 2-(N-METHOXY-N-METHYLCARBAMOYL)PYRROLIDINE-1-CARBOXYLATE
- AS-68159
- KPVRHJIGNMLCHG-SECBINFHSA-N
- AKOS026671163
- DB-290210
- 1-(tert-butoxycarbonyl)-N-methoxy-N-methyl-D-prolinamide
- (R)-TERT-BUTYL2-(METHOXY(METHYL)CARBAMOYL)PYRROLIDINE-1-CARBOXYLATE
- CS-0060934
- tert-butyl (2R)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate
- SCHEMBL1584759
- 288086-98-6
-
- MDL: MFCD09756517
- Inchi: 1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m1/s1
- InChI Key: KPVRHJIGNMLCHG-SECBINFHSA-N
- SMILES: O(C(C)(C)C)C(N1CCC[C@@H]1C(N(C)OC)=O)=O
Computed Properties
- Exact Mass: 258.15806
- Monoisotopic Mass: 258.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 59.1Ų
Experimental Properties
- PSA: 67.87
(R)-1-Boc-2-[Methoxy(Methyl)carbaMoyl]pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109006102-5g |
(R)-tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate |
288086-98-6 | 95% | 5g |
$277.75 | 2023-09-02 | |
| Alichem | A109006102-10g |
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288086-98-6 | 95% | 10g |
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| Alichem | A109006102-25g |
(R)-tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate |
288086-98-6 | 95% | 25g |
$956.80 | 2023-09-02 | |
| Chemenu | CM111409-5g |
(R)-tert-butyl 2-(N-methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylate |
288086-98-6 | 95% | 5g |
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| Chemenu | CM111409-10g |
(R)-tert-butyl 2-(N-methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylate |
288086-98-6 | 95% | 10g |
$430 | 2021-08-06 | |
| Chemenu | CM111409-25g |
(R)-tert-butyl 2-(N-methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylate |
288086-98-6 | 95% | 25g |
$860 | 2021-08-06 | |
| Apollo Scientific | OR945542-500mg |
(R)-1-Boc-2-[methoxy(methyl)carbamoyl]pyrrolidine |
288086-98-6 | 97% | 500mg |
£121.00 | 2025-02-21 | |
| Apollo Scientific | OR945542-1g |
(R)-1-Boc-2-[methoxy(methyl)carbamoyl]pyrrolidine |
288086-98-6 | 97% | 1g |
£180.00 | 2025-02-21 | |
| Apollo Scientific | OR945542-5g |
(R)-1-Boc-2-[methoxy(methyl)carbamoyl]pyrrolidine |
288086-98-6 | 97% | 5g |
£540.00 | 2025-02-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R97490-0.5g |
Tert-Butyl (2R)-2-[[methoxy(methyl)amino]carbonyl]pyrrolidine-1-carboxylate |
288086-98-6 | 97% | 0.5g |
¥609.0 | 2024-07-19 |
(R)-1-Boc-2-[Methoxy(Methyl)carbaMoyl]pyrrolidine Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on (R)-1-Boc-2-[Methoxy(Methyl)carbaMoyl]pyrrolidine
Compound CAS No 288086-98-6: (R)-1-Boc-2-[Methoxy(Methyl)carbamoyl]pyrrolidine
The compound with CAS number 288086-98-6, commonly referred to as (R)-1-Boc-2-[Methoxy(Methyl)carbamoyl]pyrrolidine, is a significant molecule in the field of organic chemistry and drug discovery. This compound has garnered attention due to its unique structural properties and potential applications in therapeutic development. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in research related to this compound.
(R)-1-Boc-2-[Methoxy(Methyl)carbamoyl]pyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen-containing ring structure. The molecule incorporates a Boc (tert-butoxycarbonyl) protecting group at the 1-position and a methoxy(methyl)carbamoyl substituent at the 2-position. The stereochemistry at the chiral center is specified as R, indicating a specific spatial arrangement of substituents around the carbon atom.
The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitutions, amide bond formations, and stereochemical control techniques. Researchers have employed various strategies to optimize the synthesis process, ensuring high yields and purity of the final product. Recent studies have focused on improving the efficiency of these reactions through the use of catalysts and advanced reaction conditions.
One of the most promising applications of (R)-1-Boc-2-[Methoxy(Methyl)carbamoyl]pyrrolidine lies in its potential as a precursor for bioactive molecules. The compound's structure makes it an ideal candidate for further functionalization, enabling the creation of diverse pharmacophores with potential therapeutic activity. For instance, derivatives of this compound have been explored for their ability to modulate enzyme activity, making them valuable leads in drug discovery programs.
Recent research has also highlighted the importance of stereochemistry in determining the biological activity of this compound. Studies have demonstrated that the R configuration at the chiral center significantly influences the molecule's interaction with target proteins, underscoring the need for precise control during synthesis. This finding has led to increased interest in enantioselective synthesis methods to produce enantiomerically pure samples for further testing.
In addition to its role as an intermediate in drug development, (R)-1-Boc-2-[Methoxy(Methyl)carbamoyl]pyrrolidine has been utilized as a building block in peptide synthesis and other complex molecule constructions. Its versatility in forming amide bonds and its compatibility with various functional groups make it a valuable tool in modern organic chemistry.
The structural elucidation and characterization of this compound have been facilitated by advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods have provided critical insights into the molecular geometry and stereochemistry, ensuring accurate representation in scientific literature.
Looking ahead, ongoing research aims to explore the full potential of (R)-1-Boc-2-[Methoxy(Methyl)carbamoyl]pyrrolidine in therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield new insights into its biological activity and mechanism of action.
In conclusion, CAS No 288086-98-6 represents a significant advancement in organic chemistry with promising applications in drug discovery and molecular design. As research continues to uncover its potential, this compound is poised to play a pivotal role in shaping future therapeutic interventions.
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